Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor benzofuran compound, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4,6-dibromo-5-oxo-2-methyl-1-benzofuran-3-carboxylate.
Reduction: Formation of 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit specific enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- Ethyl 4,6-dichloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 4,6-difluoro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 4,6-diiodo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
Comparison: Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O4/c1-3-17-12(16)8-5(2)18-7-4-6(13)11(15)10(14)9(7)8/h4,15H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWLRSUHWXVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C(=C21)Br)O)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363989 |
Source
|
Record name | ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7287-42-5 |
Source
|
Record name | ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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